Cas no 2229540-83-2 (tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate)

Tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features a protected azetidine ring and a difluorinated cyclopropylamine moiety, offering unique reactivity for constructing complex molecules. The tert-butyloxycarbonyl (Boc) group enhances stability and facilitates selective deprotection under mild conditions. The presence of difluorinated cyclopropane introduces steric and electronic effects, improving metabolic stability in drug candidates. This compound is particularly useful in medicinal chemistry for the development of protease inhibitors and other bioactive molecules. Its well-defined synthetic route and high purity make it a reliable building block for research and industrial applications.
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate structure
2229540-83-2 structure
Product Name:tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate
CAS No:2229540-83-2
MF:C11H18F2N2O2
MW:248.269629955292
CID:6335347
PubChem ID:165756573
Update Time:2025-06-14

tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate
    • 2229540-83-2
    • EN300-1894346
    • Inchi: 1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-4-7(5-15)10(14)6-11(10,12)13/h7H,4-6,14H2,1-3H3
    • InChI Key: LPDANYSNBDJMCM-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1CN(C(=O)OC(C)(C)C)C1)N)F

Computed Properties

  • Exact Mass: 248.13363415g/mol
  • Monoisotopic Mass: 248.13363415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.6Ų

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tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate Related Literature

Additional information on tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate

Research Brief on tert-Butyl 3-(1-Amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate (CAS: 2229540-83-2)

The compound tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate (CAS: 2229540-83-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel bioactive molecules. The presence of the difluorocyclopropyl and azetidine moieties in its structure makes it a valuable scaffold for the development of protease inhibitors and other enzyme-targeting therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of covalent inhibitors targeting SARS-CoV-2 main protease, showing promising in vitro activity with IC50 values in the nanomolar range.

The synthetic routes to this compound have been optimized in several recent publications. A notable advancement comes from a 2024 Nature Protocols paper describing a scalable, enantioselective synthesis using asymmetric cyclopropanation followed by azetidine ring formation. This method achieves an overall yield of 68% with >99% ee, addressing previous challenges in stereocontrol during the difluorocyclopropane formation step.

Structural-activity relationship (SAR) studies utilizing this scaffold have revealed interesting insights. The difluorocyclopropyl group appears to enhance metabolic stability while maintaining favorable physicochemical properties, as evidenced by improved microsomal stability (t1/2 > 120 min in human liver microsomes) compared to non-fluorinated analogs. These findings were reported in a recent ACS Medicinal Chemistry Letters publication (2024).

Emerging applications extend beyond antiviral research. A preclinical study published in the Journal of Pharmacology and Experimental Therapeutics (2024) demonstrated that derivatives of this compound show potent activity as selective kappa opioid receptor antagonists, with potential applications in treating depression and substance use disorders. The unique three-dimensional structure conferred by the azetidine and cyclopropane rings appears to confer both potency and selectivity advantages.

Future research directions for this compound class include exploration as warheads for targeted protein degradation (PROTACs) and as building blocks for novel peptide mimetics. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, suggesting growing industry interest in its therapeutic potential.

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